molecular formula C13H8Cl2F3NO2S B12828030 N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B12828030
M. Wt: 370.2 g/mol
InChI Key: SHMYCHAGJWYARV-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound consists of a dichlorophenyl group and a trifluoromethyl group attached to a benzenesulfonamide core, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2,3-dichloroaniline with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving solvents like dichloromethane or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound’s electron-withdrawing groups influence its reactivity and binding affinity to specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dichlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(2,3-Dichlorophenyl)-3,5-bis(trifluoromethyl)benzamide

Uniqueness

N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H8Cl2F3NO2S

Molecular Weight

370.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H8Cl2F3NO2S/c14-10-2-1-3-11(12(10)15)19-22(20,21)9-6-4-8(5-7-9)13(16,17)18/h1-7,19H

InChI Key

SHMYCHAGJWYARV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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